Lithiumcarboate

Description

Significance of Lithium Carbonate as a Chemical Compound in Scientific Inquiry

The primary significance of lithium carbonate in scientific and industrial research lies in its role as a key raw material for producing other lithium compounds. sigmaaldrich.comwikipedia.org It is the most common starting point for the synthesis of materials vital to energy storage, particularly for lithium-ion batteries (LIBs). researchgate.netnoahchemicals.com The vast majority of cathode materials, such as lithium cobalt oxide (LiCoO₂), lithium manganese oxide (LiMn₂O₄), and lithium iron phosphate (B84403) (LiFePO₄), are synthesized using battery-grade lithium carbonate. cxlithium.comnanografi.com The purity of the initial lithium carbonate directly impacts the performance, longevity, and stability of the resulting batteries, making research into high-purity synthesis methods a critical area of study. mdpi.comacs.org

Beyond batteries, lithium carbonate is a crucial component in the manufacturing of specialty glass, ceramics, and glass-ceramics. nanografi.comlithium-chemical.com Its addition lowers the melting point and viscosity of glass melts, which saves energy during manufacturing and improves the workability of the material. multichemindia.comalbemarle.com This results in glass products with high strength, durability, and excellent resistance to thermal shock, as seen in modern cookware and smartphone screens. multichemindia.comalbemarle.comlevertonlithium.com In ceramics, it acts as a fluxing agent in glazes, promoting a smooth, glossy finish at lower firing temperatures and enhancing the color and strength of the final product. nanografi.combisley.biz

Furthermore, lithium carbonate is used to produce other important industrial chemicals, such as lithium hydroxide (B78521), which is increasingly favored for certain high-performance battery cathodes. noahchemicals.combisley.biz It also finds application as a catalyst in the production of synthetic rubber and plastics and as an additive in the production of aluminum, where it reduces the melting point of the electrolyte bath and improves energy efficiency. lithium-chemical.combisley.bizuchile.cl

Historical Context of Lithium Carbonate in Chemical and Materials Science Research

The history of lithium carbonate is linked to the discovery of the element lithium itself. In 1817, Swedish chemist Johan August Arfwedson discovered the new element while analyzing the mineral petalite. lithium.org However, it was not until later that the specific properties and applications of its carbonate salt were explored.

Early industrial applications in the 20th century centered on its use in lubricants and as an additive in glass and aluminum manufacturing. lithium.orgsqmlitio.com The development of lithium-based greases around 1940 was a significant advancement, providing superior performance over existing sodium and calcium-based products, especially in demanding applications like aircraft engines. lithium.org

The major turning point for lithium carbonate research came with the dawn of the portable electronics and electric vehicle eras. The commercialization of the first lithium-ion battery by Sony in 1991, based on foundational research from the 1970s and 1980s, created an unprecedented demand for high-purity lithium compounds. noahchemicals.comnanografi.com This event catalyzed a surge in research focused on optimizing lithium carbonate production, from improving extraction techniques from brines and hard-rock ores like spodumene to developing advanced purification processes. researchgate.netuchile.cl The sulfuric acid process for extracting lithium from spodumene, for example, has been in use for over 50 years and remains a dominant technology. researchgate.net The rise of lithium carbonate production from the brines of the Salar de Atacama in Chile dramatically shifted the global supply landscape in the late 1990s due to highly competitive production costs. uchile.cl

Scope and Interdisciplinary Nature of Academic Research on Lithium Carbonate

Research on lithium carbonate is inherently interdisciplinary, spanning multiple scientific and engineering fields.

Chemistry: This field is central to understanding the fundamental properties of lithium carbonate. Research focuses on developing novel synthesis routes, such as gas-liquid reactive crystallization using CO₂ to avoid impurities like sodium. rsc.org Chemists also study its role in the synthesis of other lithium salts and catalysts. sigmaaldrich.comresearchgate.net

Materials Science: Materials scientists investigate the influence of lithium carbonate on the properties of other materials. This includes its role in creating thermal-shock-resistant glass-ceramics, strengthening ceramic bodies, and its critical function as a precursor for the cathode materials that determine the performance of lithium-ion batteries. mdpi.commultichemindia.combisley.biz

Electrochemistry: Researchers in this area study the direct application of lithium carbonate-derived materials in batteries. They explore how the characteristics of the initial lithium carbonate affect the electrochemical performance, such as energy density and cycle life, of LIBs and even emerging technologies like sodium-ion batteries. noahchemicals.comnanographenex.com

Geology and Metallurgy: This research involves the exploration for lithium-bearing deposits and the development of efficient extraction and processing technologies. Studies focus on obtaining lithium chloride from brines or processing spodumene ore, which is then converted to lithium carbonate. wikipedia.orgresearchgate.net

Engineering: Chemical and process engineers design and optimize the industrial-scale production of lithium carbonate. This includes managing complex processes like calcination, leaching, purification, and crystallization to produce battery-grade material with purities exceeding 99.5%. researchgate.netacs.org

This convergence of disciplines highlights the compound's widespread importance and the multifaceted research required to meet growing global demand, driven primarily by the transition to a low-carbon economy. researchgate.net

Table 1: Key Properties of Lithium Carbonate

This table summarizes the fundamental physical and chemical properties of lithium carbonate.

| Property | Value |

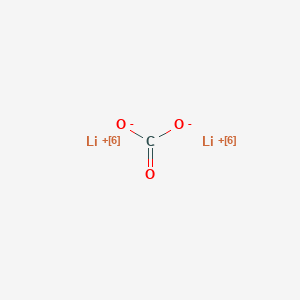

| Chemical Formula | Li₂CO₃ |

| Molar Mass | 73.89 g/mol wikipedia.org |

| Appearance | White, odorless powder wikipedia.org |

| Density | 2.11 g/cm³ wikipedia.org |

| Melting Point | 723 °C (1,333 °F) wikipedia.org |

| Boiling Point | Decomposes at ~1300 °C wikipedia.org |

| Solubility in Water | 1.29 g/100 mL at 25 °C wikipedia.org |

| Crystal Structure | Monoclinic |

This is the first part of the drafted article. The subsequent sections will be developed to complete the full article based on the provided outline.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

25890-20-4 |

|---|---|

Molecular Formula |

CH2LiO3 |

Molecular Weight |

68.040 g/mol |

IUPAC Name |

lithium-6(1+);carbonate |

InChI |

InChI=1S/CH2O3.Li/c2-1(3)4;/h(H2,2,3,4);/i;1-1 |

InChI Key |

PNEFIWYZWIQKEK-HCMAANCNSA-N |

SMILES |

[Li+].[Li+].C(=O)([O-])[O-] |

Isomeric SMILES |

[6Li].C(=O)(O)O |

Canonical SMILES |

[Li].C(=O)(O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Fundamental Chemical and Structural Investigations of Lithium Carbonate

Crystallography and Crystal Growth Mechanisms of Lithium Carbonate

Lithium carbonate, known mineralogically as zabuyelite, possesses a unique crystal structure among common carbonates. Its formation from aqueous solutions is a complex process governed by principles of nucleation and crystal growth, which are highly sensitive to the surrounding chemical and physical environment.

Morphology and Habit of Lithium Carbonate Crystals

Lithium carbonate crystallizes in the monoclinic system with the space group C2/c. nih.govaip.org Within this structure, each lithium ion (Li⁺) is coordinated to four oxygen atoms, forming LiO₄ tetrahedra. The carbon atom (C⁴⁺) is bonded in a trigonal planar arrangement to three oxygen atoms. xpsfitting.com

The observed growth morphology of lithium carbonate crystals synthesized from aqueous solutions is typically prismatic and elongated along the rsc.org axis. aip.org The dominant crystal faces (forms) that define this shape are {001}, {101}, and {110}. aip.org However, the crystal habit is highly dependent on the crystallization conditions. Molecular dynamics simulations predict that in a vacuum, the crystal shape is dominated by the (11-1), (002), and (110) faces. nih.gov When the effect of a water solvent is considered, the (11-1) face tends to disappear, while the (002) and (110) faces become more morphologically important, resulting in a more cuboid-like crystal. nih.gov

The presence of various ions in the solution can further modify the crystal morphology. For instance, experiments with CaCl₂ solutions have resulted in the formation of two distinct morphologies: porous crystals composed of smaller particle assemblies and separate, more rhombohedral-shaped crystals. mdpi.com In some cases, column-like or rosette-shaped crystal agglomerates have been observed, particularly in reactive crystallization processes. aip.org Commercial lithium carbonate often consists of irregular particles that form larger agglomerates. researchgate.net

Nucleation and Growth Kinetics in Aqueous Solutions

The formation of lithium carbonate crystals from a solution begins with nucleation, the initial formation of stable crystalline entities. The mechanism of this primary nucleation is strongly dependent on the level of supersaturation—a measure of how concentrated the solution is compared to its saturation point. rsc.org

At low supersaturations , heterogeneous nucleation is the dominant mechanism. This process occurs when new crystals form on existing surfaces, such as impurities or the walls of the container. rsc.org

At high supersaturations , homogeneous nucleation prevails, where crystals form spontaneously within the bulk of the solution. rsc.org

The transition point between these two mechanisms is influenced by temperature. rsc.org

Once nuclei are formed, they grow into larger crystals. The growth kinetics of lithium carbonate have been described by different models. One study identified a two-dimensional nucleation-mediated growth mechanism, where new layers form on the crystal surface through nucleation events. rsc.org Another investigation concluded that the growth is mainly controlled by the diffusion of ions from the bulk solution to the crystal surface. The rate of crystallization generally increases with higher initial concentrations and temperatures, which shorten the induction period (the time before nucleation begins).

Impact of Crystallization Parameters on Lithium Carbonate Structure

The final structure, size, and morphology of lithium carbonate crystals are critically influenced by various process parameters during crystallization. Controlling these parameters is essential for producing crystals with desired characteristics.

Key parameters include solution concentration, stirring speed (agitation), temperature, and the presence of other ions. rsc.org Solution concentration is a primary factor determining the crystallization yield, while stirring speed plays a dominant role in controlling the final particle size. rsc.org Generally, increasing the agitation rate leads to a decrease in the average particle size of the crystal aggregates. Similarly, higher initial lithium chloride (LiCl) concentrations in a reactive crystallization process can also result in smaller particles.

Temperature has a significant effect, primarily due to the inverse relationship between the solubility of lithium carbonate and temperature in water; as temperature increases, solubility decreases, which promotes crystallization. The presence of other inorganic ions, such as those found in brines, can also have a pronounced impact. For example, the addition of sodium chloride (NaCl) has been shown to prolong the induction period and inhibit the nucleation of lithium carbonate.

The table below summarizes the observed effects of key crystallization parameters.

| Parameter | Effect on Li₂CO₃ Crystallization | Finding | Source(s) |

| Supersaturation | Nucleation Mechanism | Low supersaturation favors heterogeneous nucleation; high supersaturation favors homogeneous nucleation. | rsc.org |

| Stirring Speed | Particle Size | Plays a dominant role in determining final particle size; higher speeds generally decrease aggregate size. | rsc.org |

| Solution Concentration | Yield & Particle Size | Critical factor for crystallization yield. Higher concentrations can lead to smaller primary particles but more aggregation. | rsc.org |

| Temperature | Crystallization Rate | Increased temperature generally increases the crystallization rate due to lower solubility. | |

| Presence of NaCl | Nucleation Kinetics | Prolongs the induction period and increases the activation energy for nucleation, thus inhibiting it. | |

| Presence of Ca²⁺/Mg²⁺ | Morphology | Can lead to the formation of different crystal morphologies and phases. | mdpi.com |

Spectroscopic and Diffractional Characterization of Lithium Carbonate

To confirm the identity and analyze the surface properties of synthesized lithium carbonate, specific analytical techniques are employed. X-ray diffraction is used to identify the bulk crystal structure, while X-ray photoelectron spectroscopy provides information about the surface composition.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary and definitive technique for identifying the crystalline phase of lithium carbonate. mdpi.com The technique works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid. For lithium carbonate synthesized from aqueous solutions, XRD analysis consistently confirms the formation of the monoclinic C2/c phase, known as zabuyelite. aip.orgmdpi.com This confirms that the material produced in laboratory and industrial settings has the expected crystal structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. aip.org When analyzing lithium carbonate, XPS spectra are collected for the core levels of its constituent elements: lithium (Li 1s), carbon (C 1s), and oxygen (O 1s). The binding energy of the photoemitted electrons is specific to each element and its local chemical environment.

Analysis of lithium carbonate shows characteristic peaks at specific binding energies. These values allow for the unambiguous identification of the carbonate species on a surface. For example, the presence of Li₂CO₃ is confirmed by a C 1s peak at approximately 289.3 eV to 290.0 eV and an O 1s peak around 531.5 eV. aip.org The Li 1s peak for lithium carbonate is also well-defined. This technique is particularly crucial in fields like battery technology, where the formation of a thin lithium carbonate layer on electrode surfaces can significantly impact performance. aip.org

The table below lists typical binding energies observed for lithium carbonate in XPS analysis.

| Element (Core Level) | Binding Energy (eV) | Species | Source(s) |

| Oxygen (O 1s) | ~531.5 | Carbonate (CO₃²⁻) | rsc.orgaip.org |

| Carbon (C 1s) | ~289.3 - 290.0 | Carbonate (CO₃²⁻) | |

| Lithium (Li 1s) | ~55.0 - 56.0 | Li₂CO₃ |

Scanning Electron Microscopy (SEM-EDX) for Morphological and Elemental Mapping

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful suite of tools for characterizing the microstructure and elemental composition of lithium carbonate. thermofisher.com SEM provides high-resolution images of the material's surface, revealing key morphological features such as particle size, shape, and agglomeration state. EDX analysis complements this by identifying and mapping the elements present in the sample.

Research has shown significant morphological differences in lithium carbonate depending on its origin. For instance, synthetic samples have been observed to consist of agglomerates of large crystallites forming nest-like structures, whereas processed samples may display well-defined, prismatic crystallites. nih.gov The preparation of samples for analysis is critical; techniques include localizing the material on copper tape or coating it with a conductive material like platinum to prevent charging under the electron beam. acs.orgcardiff.ac.uk

EDX is routinely used for elemental mapping to confirm stoichiometry and detect impurities. nih.gov However, the direct quantitative analysis of lithium using conventional EDX is challenging because the characteristic X-rays emitted by lithium (Li K at 55 eV) are of very low energy and are easily attenuated. edax.com This makes detection difficult and dependent on the chemical bonding state. edax.com Despite this limitation, EDX is effective in identifying and quantifying heavier impurity elements. Studies have successfully used SEM-EDX to map impurities such as silicon (Si) and aluminum (Al), with relative quantification values reported around 0.12% and 0.14%, respectively. nih.govacs.org In the context of lithium-ion batteries, EDX mapping has been employed to analyze the distribution of transition metal contaminants on electrode surfaces after cycling, providing insights into material degradation. researchgate.net

| Parameter | Description | Research Findings | Citations |

| Morphology | Analysis of particle shape, size, and aggregation. | Synthetic samples show agglomerates of large crystallites; processed samples exhibit well-shaped prismatic crystals. | nih.gov |

| Elemental Mapping | Spatial distribution of elements on the sample surface. | Confirms stoichiometry (C, O) and maps impurities. Si and Al have been identified and quantified. | nih.govacs.org |

| Impurity Detection | Identification of foreign elements within the lithium carbonate matrix. | Common impurities detected include Si and Al. Other elements can be traced depending on the source. | nih.govacs.org |

| Lithium Detection | Direct analysis of the primary element. | Conventional EDX struggles to quantify lithium due to low-energy X-ray emission and high attenuation. | edax.com |

Other Advanced Spectroscopic Techniques for Structural Elucidation

Beyond SEM-EDX, a range of other advanced spectroscopic techniques are employed to obtain a comprehensive understanding of lithium carbonate's structure and purity. These methods provide complementary information on surface chemistry, trace elemental composition, and molecular structure. acs.orgspectroscopyonline.com

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to analyze the elemental composition and chemical oxidation states of the top few nanometers of the material. spectroscopyonline.com XPS analysis of lithium carbonate can identify the primary elements (Li, C, O) and also detect surface impurities that may not be apparent in bulk analysis. acs.org Studies have used XPS to identify potential impurity elements such as sulfur, chromium, iron, chlorine, fluorine, zinc, magnesium, and sodium on the surface of lithium carbonate samples. acs.org It has also been used to characterize composite films and plasma-induced structures on materials after irradiation. nih.gov

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES): ICP-OES is a highly sensitive method for determining the bulk concentration of trace and minor elements. spectroscopyonline.com For this analysis, the lithium carbonate sample is typically dissolved through acid digestion. acs.org The technique offers excellent performance, with high linearity (>0.99) and low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) range. It is validated for quantifying a wide array of metallic and non-metallic impurities, including Al, Fe, Si, Ca, K, Mg, and Na. acs.org

Raman Spectroscopy: This technique probes the vibrational modes of molecules, providing a fingerprint of the material's chemical structure. dtic.mil It is particularly effective for distinguishing between different lithium compounds, such as lithium carbonate, lithium hydroxide (B78521), and lithium hydride, based on their unique spectral signatures. dtic.mil This makes it a valuable tool for quality control and for studying the degradation of lithium compounds upon exposure to the atmosphere. dtic.mil

Two-Dimensional Infrared (2D IR) Spectroscopy: 2D IR spectroscopy is an advanced vibrational technique used to study molecular structures, interactions, and dynamics on ultrafast timescales. acs.org In the context of lithium-ion battery electrolytes, where lithium carbonate can be a component of the solid electrolyte interphase (SEI), 2D IR provides detailed information on the solvation structure of lithium ions and the chemical exchange processes occurring in carbonate-based solvents. acs.org

| Technique | Principle | Information Obtained | Example Application | Citations |

| XPS | Analysis of photoelectrons emitted by X-ray irradiation. | Surface elemental composition and chemical oxidation states. | Identifying surface impurities like S, Fe, Cl, Na and characterizing plasma-induced structures. | acs.orgspectroscopyonline.comnih.gov |

| ICP-OES | Emission of photons from atoms in an inductively coupled plasma. | Precise bulk quantification of trace elemental impurities. | Measuring concentrations of Al, Fe, Si, Ca, K, Mg in the ppm range after acid digestion. | acs.orgspectroscopyonline.com |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Molecular vibrational structure (chemical fingerprint). | Differentiating between Li₂CO₃, LiOH, and LiH; monitoring material degradation. | dtic.mil |

| 2D IR Spectroscopy | Ultrafast IR pump-probe measurements. | Solvation structural dynamics and chemical exchange. | Elucidating Li⁺ ion solvation structures in organic carbonate solvents. | acs.org |

Theoretical and Computational Approaches to Lithium Carbonate Systems

Theoretical and computational methods provide atomic-level insights that are often inaccessible through experimental techniques alone. These approaches are crucial for understanding the formation, stability, and interactive behavior of lithium carbonate.

Density Functional Theory (DFT) Studies on Lithium Carbonate Formation and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been extensively applied to study the formation and stability of lithium carbonate, particularly in the context of the solid electrolyte interphase (SEI) in lithium-ion batteries. arxiv.orgosti.gov

DFT calculations have shown that lithium carbonate is a common product of electrolyte decomposition. nih.gov Studies focusing on the SEI have predicted that while Li₂CO₃ is electrochemically stable, it is thermodynamically unstable near the equilibrium potential of lithium metal anodes. arxiv.org This instability can be triggered by interfacial reactions. arxiv.org DFT has also been used to determine the fundamental energetic properties of Li₂CO₃ clusters, calculating the minimum interaction energies for its monomer, dimer, and trimer forms. researchgate.net Furthermore, these calculations can elucidate ion transport mechanisms; for instance, the migration barrier for Li⁺ diffusion through the bulk Li₂CO₃ crystal has been calculated to be as low as 0.28 eV along open channels, indicating favorable diffusion pathways. researchgate.net

Molecular Dynamics Simulations of Lithium Carbonate Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of material interactions. rsc.orgresearchgate.net MD has been instrumental in studying how solvents and impurities affect the crystal growth and interfacial behavior of lithium carbonate.

By employing a modified attachment energy (AE) model, MD simulations have investigated the growth morphology of Li₂CO₃ in both vacuum and aqueous environments. rsc.orgresearchgate.net In a vacuum, the growth is dominated by the (1 1 -1), (0 0 2), and (1 1 0) faces. rsc.orgresearchgate.net However, in the presence of water, the simulations show that the growth rates of the (1 1 -1) and (0 0 2) faces are inhibited, making them the dominant faces and resulting in a cuboid-shaped crystal, which aligns with experimental observations. rsc.org MD simulations are also used to study ion solvation and transport. Studies on lithium alkyl carbonates reveal that the Li⁺ ion is coordinated by approximately 4.6 oxygen atoms. acs.org Ab initio MD (AIMD) simulations have further clarified that in organic carbonate solvents, the lithium solvation shell typically has a coordination number of 4, forming a tetrahedral structure. aip.org

Computational Modeling of Surface Chemistry and Interfacial Phenomena

Computational models are essential for understanding the complex surface chemistry and interfacial phenomena of lithium carbonate, especially at the electrode-electrolyte interface in batteries. arxiv.orgosti.gov These models integrate DFT, MD, and other methods to explore reactions, adsorption, and transport at surfaces.

Modeling has been used to investigate the reactions of Li₂CO₃ on reactive surfaces like lithium metal, predicting exothermic reactions with low enough energy barriers to occur during battery operation. arxiv.org MD simulations using many-body polarizable force fields have examined the SEI–electrolyte interface, revealing that the interface becomes enriched with certain electrolyte components (like ethylene (B1197577) carbonate and PF₆⁻ anions). acs.org These simulations also allow for the calculation of critical energetic parameters, such as the activation energy for Li⁺ desolvation from the electrolyte to enter the SEI, which has been estimated to be between 0.42 and 0.46 eV. acs.org Furthermore, calculations of adsorption energies of various ions on hydrated Li₂CO₃ surfaces help explain how impurities in a solution can alter the surface energies of different crystal faces, thereby modifying the crystal's final morphology. cardiff.ac.uk

| Technique/Approach | Focus of Study | Key Findings and Research Insights | Citations |

| Density Functional Theory (DFT) | Formation, stability, and ion diffusion. | Li₂CO₃ is thermodynamically unstable near Li metal potential. The Li⁺ diffusion barrier in bulk crystal is low (0.28 eV). | arxiv.orgresearchgate.net |

| Ab Initio Calculations | Theoretical equilibrium crystal shape. | Predicts a plate-like morphology in vacuum. The presence of water leads to a prismatic shape, matching experiments. | acs.orgresearchgate.netacs.org |

| Molecular Dynamics (MD) | Crystal growth in solvents and ion coordination. | Water solvent inhibits growth on certain faces, leading to a cuboid morphology. Li⁺ coordination number is ~4 in organic carbonates. | rsc.orgresearchgate.netaip.org |

| Computational Surface Modeling | Interfacial reactions and adsorption phenomena. | Calculated activation energy for Li⁺ desolvation at the SEI interface is 0.42–0.46 eV. Models show how impurities alter crystal shape by changing surface energies. | cardiff.ac.ukacs.org |

Advanced Methodologies for Lithium Carbonate Synthesis and Purification

Lithium Carbonate Production from Primary Resources

The production of lithium carbonate commences with the extraction of lithium from its primary sources: continental brines and hard rock minerals, most notably spodumene. Each source requires a distinct set of extraction and purification technologies.

Brine-Based Extraction and Purification Processes

Continental brines, saline solutions found in underground reservoirs or salars, represent a significant source of lithium. lithium.orgsaltworkstech.com The extraction of lithium from these brines involves a series of concentration and purification steps.

The conventional method for concentrating lithium from brines is through solar evaporation in a series of large, shallow ponds. mdpi.compall.com This process can take one to two years. idtechex.com As water evaporates, the concentration of various salts increases, leading to their sequential precipitation. Salts such as sodium chloride and potassium chloride precipitate out first, enriching the remaining brine in lithium chloride. saltworkstech.com The brine is eventually concentrated to approximately 6% lithium content before being pumped to a processing plant. lithium.orgpall.com

To enhance efficiency and reduce the long processing times associated with solar evaporation, various evaporative crystallization technologies are employed. These include multi-effect evaporation and mechanical vapor recompression (MVR) systems. ebner-co.degoogle.com MVR technology, in particular, offers a high-efficiency, energy-saving approach to crystallize and separate salts like sodium chloride from the brine. google.com

| Evaporation Technique | Description | Key Advantages |

| Solar Evaporation | Utilizes solar energy to evaporate water from large ponds, concentrating the brine. | Low energy cost, utilizes natural resources. |

| Multi-Effect Evaporation | A series of vessels (effects) are used, with the vapor from one effect used to heat the next. | More energy-efficient than single-effect evaporation. |

| Mechanical Vapor Recompression (MVR) | Vapor is compressed, increasing its temperature, and then used as the heat source for evaporation. | High energy efficiency, smaller footprint than solar ponds. google.com |

Table 1: Comparison of Evaporative Crystallization Techniques

Several DLE technologies are under development and in various stages of commercial deployment:

Adsorption: This method utilizes materials with a high affinity for lithium ions. The brine is passed through a column containing the adsorbent, which captures the lithium. The lithium is then stripped from the adsorbent using a separate solution. lithium.orglithiumharvest.com

Ion Exchange: Similar to adsorption, this process involves exchanging lithium ions for other cations within a solid matrix or resin. lithium.orglithiumharvest.com

Solvent Extraction: An organic solvent that selectively binds with lithium ions is mixed with the brine. The lithium-rich organic phase is then separated from the aqueous brine, and the lithium is subsequently recovered from the solvent. lithium.org

Membrane Processes: Advanced membrane technologies, such as electrodialysis, can be used to selectively separate lithium ions from the brine based on their size and charge. lithium.orgmdpi.com

These DLE processes can produce a concentrated, high-purity lithium chloride solution that can then be converted to lithium carbonate. telescopeinnovations.com

The final step in producing lithium carbonate from a purified lithium-rich brine is precipitation, typically achieved by adding sodium carbonate (soda ash). saltworkstech.comgoogle.com The efficiency and purity of the resulting lithium carbonate are highly dependent on several key parameters:

pH: The pH of the solution significantly influences the precipitation process. For the precipitation of lithium carbonate, a pH of 8 or higher is generally required. eeer.orgeeer.org Some studies suggest an optimal pH of around 12 for the initial carbonation stage to ensure the stability of carbonate ions. researchgate.net

Temperature: Lithium carbonate exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases. eeer.orgeeer.org This property is leveraged to maximize the precipitation yield. The reaction is often carried out at elevated temperatures, typically between 80-95°C. saltworkstech.comntnu.no

Concentration: The initial concentration of lithium in the brine and the concentration of the sodium carbonate solution are critical factors. eeer.orgntnu.no A sufficient supersaturation level must be achieved to induce nucleation and crystal growth. ntnu.no

Research has shown that by carefully controlling these parameters, it is possible to produce high-purity lithium carbonate. For instance, one study achieved a maximum purity of 99.9% Li2CO3 by precipitating at a pH of 8 and a temperature of 20°C. researchgate.net Another study found that the highest recovery rate of 73.04% was achieved at a temperature of 85°C and a pH of 9.5. ntnu.no

| Parameter | Optimal Range/Condition | Impact on Precipitation |

| pH | ≥ 8.0 | Influences carbonate species and solubility. eeer.orgeeer.org |

| Temperature | 80-95 °C | Decreases lithium carbonate solubility, increasing yield. saltworkstech.comntnu.no |

| Concentration | Sufficient to achieve supersaturation | Drives nucleation and crystal growth. ntnu.no |

Table 2: Optimized Parameters for Lithium Carbonate Precipitation

Direct Lithium Extraction (DLE) Technologies for Brines

Hard Rock Spodumene Processing for Lithium Carbonate

Spodumene (LiAl(SiO₃)₂) is a pyroxene (B1172478) mineral and a primary commercial source of lithium from hard rock deposits. discoveryalert.com.au These deposits are found in countries such as Australia, Canada, and Brazil. saltworkstech.com The processing of spodumene to produce lithium carbonate is an energy- and chemically-intensive process. saltworkstech.com

The naturally occurring form of spodumene, alpha-spodumene (α-spodumene), is highly resistant to chemical attack. mdpi.com Therefore, the first step in processing is to convert it to its more reactive beta-form (β-spodumene). This is achieved by heating the spodumene concentrate to temperatures of around 1050-1100°C in a process known as calcination. saltworkstech.comgoogle.com

Once converted, the β-spodumene is cooled and then subjected to a leaching process to extract the lithium. The most common industrial method is acid leaching, where the β-spodumene is mixed with concentrated sulfuric acid and roasted again at a lower temperature (around 200-250°C). saltworkstech.comgoogle.com This reaction forms water-soluble lithium sulfate (B86663).

The resulting calcine is then leached with water to dissolve the lithium sulfate, creating a pregnant leach solution. google.com This solution then undergoes a series of purification steps to remove impurities such as iron, aluminum, and magnesium before the precipitation of lithium carbonate. google.com

Alternative leaching methods have also been explored, including:

Alkaline Leaching: This process uses reagents like sodium carbonate under pressure and at elevated temperatures (around 230°C) to selectively leach lithium. min-eng.comresearchgate.net

Hydrofluoric Acid Leaching: Research has shown that leaching with hydrofluoric acid can achieve high lithium extraction rates (over 90%) under optimized conditions. mdpi.commdpi.com

| Leaching Method | Reagent | Temperature | Key Features |

| Sulfuric Acid Leaching | Concentrated H₂SO₄ | 200-250 °C | Most common industrial process. saltworkstech.comgoogle.com |

| Alkaline Leaching | Na₂CO₃ | ~230 °C (in autoclave) | More selective than acid leaching. min-eng.com |

| Hydrofluoric Acid Leaching | HF | ~75 °C | Achieves high extraction rates at lower temperatures. mdpi.com |

Table 3: Comparison of Leaching Processes for Beta-Spodumene

Chemical Purification Steps for Concentrates

The purification of lithium concentrates, such as those derived from spodumene ore, is a multi-stage process designed to remove impurities and achieve the high-purity lithium carbonate required for applications like battery manufacturing. pall.com

A common method for refining spodumene concentrates is the acid bake process, which involves both pyrometallurgical and hydrometallurgical steps. min-eng.com Initially, the spodumene concentrate is calcined at high temperatures (1050-1100°C) to convert the alpha-spodumene into the more reactive beta-spodumene. min-eng.comdiscoveryalert.com.au This is followed by roasting with sulfuric acid at a lower temperature (around 250°C), which transforms the lithium into water-soluble lithium sulfate. carmeuse.comsaltworkstech.com

After the acid treatment, the resulting lithium sulfate solution undergoes a series of purification steps to remove dissolved impurities. These steps often include:

Neutralization and Precipitation: Lime (calcium hydroxide) is frequently added to the solution to raise the pH and precipitate impurities like magnesium. carmeuse.com Ground limestone may also be used for neutralization. lithiumamericas.com

Ion Exchange: For removing trace levels of divalent and trivalent cations, such as calcium and magnesium, selective chelating ion exchange resins are employed. These resins, often with iminodiacetic acid or aminomethylphosphonic acid functional groups, have a high affinity for these impurities, effectively removing them from the lithium-rich solution.

Carbonation: Finally, soda ash (sodium carbonate) is added to the purified lithium sulfate solution to precipitate lithium carbonate. carmeuse.comcondorchem.com The solubility of lithium carbonate decreases with increasing temperature, so this step is often carried out at elevated temperatures (80-95°C) to maximize the yield. condorchem.commdpi.com

The efficiency of these purification steps is crucial for producing battery-grade lithium carbonate, which has stringent purity requirements. pall.com

Extraction from Sedimentary Deposits (e.g., Lithium Clay)

Sedimentary deposits, particularly lithium-bearing clays (B1170129), represent a significant potential source of lithium. jadecove.commdpi.com The extraction processes from these resources are distinct from hard rock mining and typically involve a chemical leach to liberate the lithium from the clay matrix. jadecove.com

A general process for extracting lithium from clay involves:

Ore Preparation: The mined clay ore is first crushed and sometimes scrubbed in an aqueous solution to create a slurry of fine, lithium-bearing particles, separating them from coarser gangue material. google.com

Leaching: The lithium-rich slurry is then subjected to a leaching process. Sulfuric acid is a common leaching agent used to attack the clay and dissolve the lithium. lithiumamericas.com The leaching can be performed in stirred reactors to optimize the speed and efficiency of lithium dissolution while minimizing acid consumption. lithiumamericas.com Some processes propose using other leaching agents, such as ferric sulfate solutions, which have shown effectiveness in leaching lithium from calcined clay. researchgate.net

Purification and Precipitation: The resulting lithium-bearing solution, or leachate, undergoes purification steps similar to those for concentrates. This includes neutralization to precipitate impurities and subsequent precipitation of lithium carbonate by adding soda ash. lithiumamericas.com

Research has explored various parameters to optimize lithium extraction from clays, including calcination of the clay before leaching. For instance, one study found that calcining the clay at 600°C followed by leaching with a 15% ferric sulfate solution at 90°C for 180 minutes resulted in a lithium extraction of 73.6%. researchgate.net Another study using oxalic acid as the leaching agent on calcined clay achieved a lithium recovery of 91.35%. mdpi.com

The table below summarizes findings from different studies on lithium extraction from clay.

| Leaching Agent | Calcination Temperature (°C) | Leaching Temperature (°C) | Lithium Recovery (%) | Reference |

| Ferric Sulfate (15%) | 600 | 90 | 73.6 | researchgate.net |

| Oxalic Acid (1.2 M) | 600 | 80 | 91.35 | mdpi.com |

| Sulfuric Acid | Not specified | Not specified | 89 | mdpi.com |

Lithium Carbonate Recovery and Recycling from Secondary Sources

The increasing demand for lithium has spurred the development of technologies to recover and recycle lithium from secondary sources, most notably spent lithium-ion batteries (LIBs). engineering.org.cn

Hydrometallurgical Processes for Spent Lithium-Ion Batteries

Hydrometallurgy is a prominent method for recycling spent LIBs, favored for its potential for high recovery rates and lower energy consumption compared to pyrometallurgy. aquametals.comrsc.org The process generally involves leaching the valuable metals from the battery's cathode material into an aqueous solution, followed by separation and purification. acs.orgacademie-sciences.fr

Selective Leaching Techniques

Selective leaching aims to dissolve specific metals from the cathode material, simplifying the subsequent purification steps. mdpi.com Various leaching agents have been investigated for their effectiveness and selectivity.

Inorganic Acids: Sulfuric acid, often in combination with a reducing agent like hydrogen peroxide, is a widely used lixiviant. rsc.orgmdpi.com The hydrogen peroxide helps to reduce trivalent cobalt and manganese to their more soluble divalent forms. rsc.org

Organic Acids: Organic acids such as citric acid, acetic acid, and lactic acid are considered more environmentally friendly alternatives. acs.orgnih.gov Studies have shown high leaching efficiencies using organic acids. For example, one study reported 100% lithium and 90% nickel recovery using 1.25 mol/L citric acid. acs.orgnih.gov Another approach using a combination of tartaric acid and ascorbic acid achieved 99.9% cobalt and 100% lithium leaching efficiency. nih.gov

The table below compares the leaching efficiencies of different agents.

| Leaching Agent | Target Metals | Leaching Efficiency (%) | Reference |

| Sulfuric Acid (0.25 M) + Hydrogen Peroxide (3% v/v) | Li | 90 - 98 | mdpi.com |

| Citric Acid (1.25 mol/L) | Li, Ni | 100 (Li), 90 (Ni) | acs.orgnih.gov |

| Tartaric Acid (0.5 mol/L) + Ascorbic Acid (0.1 mol/L) | Co, Li | 99.9 (Co), 100 (Li) | nih.gov |

| Formic Acid | Li | >99 | rsc.org |

Precipitation and Purification from Leachates

After leaching, the resulting solution (leachate) contains a mixture of dissolved metal ions. The next step is to selectively separate and purify these metals. mdpi.com Chemical precipitation is a common method used to recover the metals by adjusting the pH of the solution or adding specific precipitating agents. academie-sciences.fr

To recover lithium, other valuable metals like cobalt, nickel, and manganese are typically precipitated first. mdpi.com This can be achieved by adding a base like sodium hydroxide (B78521) (NaOH) to raise the pH, causing the metal hydroxides to precipitate. mdpi.com

Once the other metals are removed, lithium is recovered from the remaining solution, usually by precipitation as lithium carbonate. mdpi.com This is accomplished by adding a saturated solution of sodium carbonate (Na₂CO₃). academie-sciences.frbibliotekanauki.pl The purity of the final lithium carbonate product is critical, especially for battery applications. mdpi.com

The recovery rate of lithium carbonate can be influenced by several factors, including temperature, pH, and the concentration of the precipitating agent. academie-sciences.frbibliotekanauki.pl For example, because lithium carbonate has inverse solubility, increasing the reaction temperature can enhance the precipitation rate. academie-sciences.fr

Pyrometallurgical and Biometallurgical Recovery Principles (excluding specific emission profiles)

Besides hydrometallurgy, pyrometallurgical and biometallurgical methods are also employed for lithium recovery.

Pyrometallurgical processes involve high-temperature operations to smelt the battery materials. aquametals.com In these processes, spent batteries are heated in a furnace, often after a pre-treatment step like pyrolysis to remove organic components. mdpi.com The high temperatures reduce the metal oxides to a metallic alloy containing cobalt, nickel, and copper, while lithium, manganese, and aluminum typically report to the slag phase. aquametals.comresearchgate.net The metallic alloy can then be further refined using hydrometallurgical methods. mdpi.com While a straightforward method for metal recovery, a significant drawback is that lithium is often lost to the slag. engineering.org.cnaquametals.com

Biometallurgical recovery , or bioleaching, utilizes microorganisms to extract valuable metals. nih.govhilarispublisher.com This is considered an environmentally friendly approach. hilarispublisher.com Certain bacteria (e.g., Acidithiobacillus ferrooxidans) and fungi (e.g., Aspergillus niger) produce metabolites, such as sulfuric acid or organic acids (citric, oxalic), that can effectively leach metals from the cathode material. nih.govfrontiersin.org The primary mechanisms involved are acidolysis, redoxolysis, and complexolysis. nih.gov While promising, bioleaching processes generally have slower kinetics compared to other methods. hilarispublisher.com

Novel and Sustainable Synthesis Routes

Recent advancements have focused on developing novel synthesis routes that are not only more efficient but also environmentally benign. These methods often utilize readily available resources and aim to minimize waste generation.

A promising and sustainable approach involves the use of carbon dioxide (CO2) as a precipitant instead of conventional reagents like sodium carbonate. rsc.org This method not only provides a pathway for CO2 capture and utilization but also circumvents the introduction of sodium impurities, a critical concern for battery-grade lithium carbonate. rsc.org The process typically involves the reaction of a lithium-containing solution, such as lithium hydroxide (LiOH), with CO2 gas. acs.org

Gas-liquid reactive crystallization is a key technique in utilizing CO2 for lithium carbonate synthesis. This process involves the direct interaction of a CO2-containing gas with a lithium-rich solution. acs.org The reaction between dissolved CO2 and lithium ions leads to the precipitation of lithium carbonate. The efficiency of this process is influenced by several factors, including temperature, CO2 partial pressure, and the concentrations of the reactants. acs.orgjst.go.jp Studies have shown that increasing the temperature can enhance the output of lithium carbonate due to its decreased solubility at higher temperatures. acs.org The entire process can be divided into carbonation and bicarbonation stages, with the carbonation phase further separated into precrystallization and crystallization. acs.org

The kinetics of this reaction are complex, with the crystallization of lithium carbonate itself promoting the absorption rate of CO2 by facilitating the transport of carbonate ions from the gas-liquid interface to the solid particles. acs.org Researchers have investigated this process using various reactor designs, such as falling film columns and continuous stirred-tank crystallizers, to optimize reaction conditions and crystal characteristics. acs.orgmdpi.com

To further refine the gas-liquid reactive crystallization process, the use of microbubbles has been explored to enhance mass transfer and control the particle size of the resulting lithium carbonate. rsc.orgresearchgate.net Microbubbles, with their smaller size and larger specific surface area compared to conventional bubbles, increase the gas-liquid interfacial area and the residence time of CO2 in the solution. researchgate.netscispace.comresearchgate.net This leads to a more efficient reaction and can result in the formation of finer particles with a narrower size distribution, which is advantageous for battery applications. rsc.orgscispace.com

Research has demonstrated that combining CO2 microbubbles with microwave irradiation can significantly accelerate the crystallization of lithium carbonate nanoparticles. scispace.comjst.go.jp The microwave energy creates localized high-temperature regions, or "hot-spots," which, coupled with the high surface area of microbubbles, promotes rapid nucleation. scispace.comjst.go.jp The precipitation reaction rate using a CO2 micro-bubbling system has been shown to be 1.6 to 1.9 times greater than that of a conventional CO2 bubbling system. researchgate.netresearchgate.net Controlling parameters such as the rate of temperature increase and the average bubble size allows for precise control over the final particle characteristics. scispace.comjst.go.jp

| Parameter | Effect on Crystallization | Reference |

| Increased Temperature | Decreases Li2CO3 solubility, increases output | acs.org |

| Microbubble Size | Smaller bubbles increase reaction rate | scispace.com |

| Microwave Irradiation | Accelerates nanoparticle crystallization | scispace.comjst.go.jp |

The ammonia (B1221849) method presents another route for producing battery-quality lithium carbonate. This technique involves the precipitation of lithium carbonate from a lithium salt solution, such as lithium chloride, by reacting it with a gaseous mixture of ammonia (NH3) and carbon dioxide. researchgate.netscribd.com A key advantage of this method is the in-situ generation of the precipitating agent, ammonium (B1175870) carbonate, from the reaction of CO2 and ammonia. rsc.org

The process is based on the direct contact of the lithium solution with an NH3 and CO2 gas mixture, typically in a 2:1 ratio. researchgate.netscribd.com The resulting ammonium chloride byproduct can be treated with calcium hydroxide to regenerate ammonia for reuse in the process. researchgate.netscribd.com This method has been shown to be applicable for producing battery-quality lithium carbonate from various lithium-containing solutions, including sulfate and nitrate (B79036) solutions. researchgate.net The use of ammonium carbonate as a precipitant can also be achieved by reacting ammonium bicarbonate with ammonia water. google.com Research has shown that increasing the ammonium hydroxide concentration can lead to higher yields of lithium carbonate. rsc.org

Electrochemical methods are emerging as a highly efficient and environmentally friendly approach for lithium recovery and subsequent conversion to lithium carbonate. labpartnering.orgmdpi.comacs.org These processes utilize an electric potential to drive the separation and recovery of lithium ions from various sources, including brines and recycled battery materials. labpartnering.orgmdpi.comnih.gov

One such method involves an electrochemical separation step using a lithium-selective cation exchange membrane. labpartnering.org Lithium ions are transported across the membrane from a metal-bearing solution into a recovery solution where they can react with bicarbonate ions to form high-purity lithium carbonate. labpartnering.org This process offers the advantage of low chemical consumption, with carbon dioxide being the primary chemical consumed. labpartnering.org

Another electrochemical approach is based on the principle of ion pumping using lithium intercalation materials, such as lithium manganese oxide (LiMn2O4) or lithium iron phosphate (B84403) (LiFePO4), as electrodes. nih.gov These materials can selectively capture lithium ions from a source solution and then release them into a separate recovery solution by reversing the electrode polarity. nih.gov The recovered lithium-rich solution can then be treated to precipitate lithium carbonate. acs.org Molten salt electrolysis is another high-temperature electrochemical method that has been proven effective for recovering lithium from spent battery cathodes, directly converting it into lithium carbonate. tandfonline.com

| Electrochemical Method | Principle | Key Advantage | Reference |

| Electrodialysis | Selective ion transport across a membrane | Low chemical consumption | labpartnering.orgacs.org |

| Ion Pumping | Selective intercalation into electrode materials | High specificity for lithium | nih.gov |

| Molten Salt Electrolysis | High-temperature reduction and reaction | Avoids use of toxic chemicals | acs.orgtandfonline.com |

Gas-Liquid Reactive Crystallization Methods

Ammonia Method for Battery-Quality Lithium Carbonate Production

Purity Enhancement and Impurity Control in Battery-Grade Lithium Carbonate Production

The performance and safety of lithium-ion batteries are highly dependent on the purity of the raw materials, particularly the lithium carbonate used in cathode manufacturing. azom.com Consequently, stringent control over impurities during the production process is crucial for achieving battery-grade standards, which often require purities of 99.9% or higher. azom.commdpi.com

Common impurities that need to be removed include sodium, calcium, magnesium, and boron. azom.competronaftco.cominvestingnews.com The presence of excess sodium, for instance, can lead to overheating in the final battery product. azom.com Traditional purification methods often involve recrystallization, where industrial-grade lithium carbonate is dissolved and then re-precipitated under controlled conditions to exclude impurities. lithium-chemical.com

A more advanced purification technique is the carbonization-decomposition process. mdpi.com In this method, impure lithium carbonate is first treated with CO2 to form the more soluble lithium bicarbonate. mdpi.comlithium-chemical.com This solution can then be filtered to remove insoluble impurities. Subsequently, the lithium bicarbonate solution is heated, causing it to decompose and precipitate high-purity lithium carbonate. mdpi.com This process has been shown to effectively remove impurities like iron and aluminum. mdpi.com

Ion exchange is another critical step in removing trace impurities. investingnews.com Specialized ion exchange resins can target and remove specific contaminants such as calcium, magnesium, and boron to non-detectable levels. investingnews.com The selection of precipitating agents also plays a role in purity. Using CO2 or ammonium carbonate instead of sodium carbonate helps to avoid the introduction of sodium impurities from the outset. rsc.orgpetronaftco.com The effectiveness of these purification steps is typically verified using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to ensure the final product meets the demanding specifications for battery applications. azom.com

| Purification Technique | Target Impurities | Principle | Reference |

| Carbonization-Decomposition | Iron, Aluminum | Conversion to soluble LiHCO3, then reprecipitation | mdpi.com |

| Ion Exchange | Calcium, Magnesium, Boron | Selective removal by resins | investingnews.com |

| Recrystallization | General Impurities | Dissolution and controlled reprecipitation | lithium-chemical.com |

| Alternative Precipitants (CO2, (NH4)2CO3) | Sodium | Avoids introduction of Na+ | rsc.orgpetronaftco.com |

Removal of Specific Cationic and Anionic Impurities

The production of high-purity lithium carbonate necessitates the meticulous removal of various cationic and anionic impurities that are co-extracted from brines or mineral sources. The specific methods employed are tailored to the type and concentration of these impurities.

Common cationic impurities include alkali and alkaline earth metals such as sodium (Na⁺), potassium (K⁺), magnesium (Mg²⁺), and calcium (Ca²⁺). scientific.net Anionic impurities can include sulfates (SO₄²⁻) and chlorides (Cl⁻), as well as elements like boron. google.commega.czunimelb.edu.au

Ion Exchange is a widely utilized technique for the removal of cationic impurities. researchgate.net This process involves passing a lithium-containing solution through a column packed with a resin that selectively captures impurity ions. For instance, chelating resins, both cationic and anionic, are effective in removing trace amounts of magnesium, calcium, and boron. unimelb.edu.au Studies have demonstrated the effectiveness of various resins; D412 resin has been used to deeply remove residual Ca²⁺ and Mg²⁺, with lower flow rates (10-20 ml/min) proving more beneficial for their removal. scientific.net Similarly, the cationic resin AG 50W-X8 has been successful in separating sodium and calcium from lithium, achieving a final purity of 99.9% for nuclear applications. aben.com.br The Dowex G26 resin, a strongly acidic cation exchanger, has also been shown to effectively remove Ca²⁺ and Na⁺ from lithium bicarbonate solutions. mdpi.com

Solvent Extraction (SX) offers a highly selective method for impurity removal, particularly for magnesium. Conventional processes often struggle with the co-extraction of lithium along with magnesium. h2020-nemo.eu However, advanced synergistic solvent extraction systems have been developed to overcome this. One such system, employing a β-diketone and Cyanex 923, has demonstrated the ability to remove virtually 100% of magnesium from a lithium-rich solution with minimal lithium co-extraction (0.6%). h2020-nemo.eu This method achieves separation factors (Mg/Li) greater than 1000. h2020-nemo.eu Another approach uses a combination of di-(2-ethylhexyl) phosphoric acid (D2EHPA) and tri-n-butyl phosphate (TBP) in kerosene (B1165875) to selectively extract lithium from solutions with high sodium content, leaving the majority of the sodium in the raffinate. j-kirr.or.kr

Chemical Precipitation is a more traditional method used to remove less soluble impurities. By adjusting the pH of the lithium brine to between 10.5 and 11.5 with recycled lithium hydroxide (LiOH), magnesium can be precipitated. google.com The addition of sodium carbonate (soda ash) can then precipitate calcium as calcium carbonate (CaCO₃). google.comgoogle.com This method is often a preliminary purification step before more advanced techniques are applied.

Membrane Separation , particularly Nanofiltration (NF) , leverages membranes that selectively reject divalent ions while allowing monovalent ions to pass through. mdpi.com This makes it an efficient and environmentally friendly method for separating Mg²⁺ and Ca²⁺ from lithium-containing brines. risingsunmembranes.com The process reduces the need for large quantities of chemical precipitants and minimizes the loss of lithium that can occur through entrainment in precipitated magnesium hydroxide. mdpi.com

Table 1: Comparison of Methods for Cationic and Anionic Impurity Removal

| Method | Target Impurities | Reagents/System Used | Efficiency/Remarks | Source(s) |

|---|---|---|---|---|

| Ion Exchange | Ca²⁺, Mg²⁺, Na⁺, K⁺, Boron | Cationic resins (e.g., AG 50W-X8, Dowex G26), Anionic chelating resins | Can achieve >99.9% purity. aben.com.br Effective for deep removal of divalent cations. scientific.net | scientific.netunimelb.edu.auaben.com.brmdpi.com |

| Solvent Extraction | Mg²⁺, Na⁺ | Synergistic systems (e.g., β-diketone + Cyanex 923); D2EHPA + TBP | Highly selective for Mg²⁺, achieving nearly 100% removal with low Li loss. h2020-nemo.eu Effective for Na⁺ separation. j-kirr.or.kr | h2020-nemo.euj-kirr.or.krgoogle.com |

| Chemical Precipitation | Mg²⁺, Ca²⁺ | Lithium Hydroxide (LiOH), Sodium Carbonate (Na₂CO₃) | A conventional preliminary step. pH adjustment is crucial for selective precipitation. google.com | google.comgoogle.com |

| Nanofiltration | Mg²⁺, Ca²⁺ | Nanofiltration membranes | Green and efficient separation of divalent from monovalent ions based on Donnan exclusion. mdpi.comrisingsunmembranes.com | mdpi.comrisingsunmembranes.com |

Advanced Purification Techniques for High-Purity Requirements

Achieving the stringent purity levels required for applications such as lithium-ion batteries (>99.5%) and nuclear reactors (>99.9%) often necessitates the use of advanced purification techniques or a combination of methods. researchgate.netaben.com.brosti.gov

Recrystallization via the Bicarbonate Route is a cornerstone of high-purity lithium carbonate production. This process involves slurrying technical-grade lithium carbonate in water and bubbling carbon dioxide (CO₂) through the mixture, often under pressure. google.comosti.gov This converts the poorly soluble lithium carbonate into the much more soluble lithium bicarbonate (LiHCO₃). mdpi.comfrontiersin.org Insoluble impurities can then be removed by filtration. google.com The purified lithium bicarbonate solution is subsequently heated to approximately 90°C, causing it to decompose, releasing the CO₂ and precipitating high-purity lithium carbonate. google.comosti.gov This method is particularly effective at removing entrapped impurities like sodium and potassium from an initial precipitation product, and can yield purities exceeding 99.95 wt%. osti.gov

Solvent Extraction (SX) is not only used for impurity removal but also as a primary purification and concentration step. Advanced reagents like Syensqo's CYANEX® 936P have enabled the commercial use of SX for lithium recovery. syensqo.com This process is significantly faster than traditional evaporation methods and can directly produce high-purity lithium solutions suitable for precipitating battery-grade lithium carbonate. syensqo.com A notable development is a synergistic SX system that produces lithium carbonate with 99.99% purity by achieving exceptional separation of magnesium from lithium. h2020-nemo.eu

Advanced Membrane Technologies are being integrated into comprehensive purification processes. A multi-step approach can involve electrochemical intercalation-deintercalation to initially separate lithium from high-magnesium brines, followed by nanofiltration to remove remaining divalent ions and reverse osmosis to concentrate the purified lithium solution. mdpi.comnih.gov Special electrodialysis systems have also been developed that can selectively extract lithium from sulfate solutions, producing lithium bicarbonate that, after heating, yields lithium carbonate with a purity of up to 99.9%. mega.cz Novel filtration membranes with subnanometer channels are being researched to separate lithium ions from other ions with high efficiency through a selective electrodialysis process. eurekalert.org

Ion exchange remains a critical technology for reaching the highest purity levels, especially for nuclear applications where isotopic purity is also a concern. aben.com.br By carefully selecting the resin and controlling conditions such as eluent composition and flow rate, it is possible to resolve and separate interfering cations like sodium and calcium from lithium, achieving purities of 99.9%. aben.com.br Often, ion exchange is used as a final polishing step after initial purification via precipitation and recrystallization. unimelb.edu.au

Table 2: Advanced Techniques for High-Purity Lithium Carbonate

| Technique | Principle | Achievable Purity | Key Features | Source(s) |

|---|---|---|---|---|

| Recrystallization (Bicarbonate Process) | Conversion to soluble LiHCO₃ to remove insoluble impurities, followed by thermal decomposition to precipitate pure Li₂CO₃. | >99.95% | Effective for removing entrapped Na and K. Can be enhanced with pressure. | google.comosti.govfrontiersin.org |

| Solvent Extraction (SX) | Selective transfer of Li⁺ ions from an aqueous phase to an organic phase using specific extractants. | Up to 99.99% | Fast processing time; can directly produce high-purity LiOH or Li₂CO₃ precursors. h2020-nemo.eusyensqo.com | h2020-nemo.eusyensqo.com |

| Advanced Membrane Technology | Use of selective membranes (NF, RO, Electrodialysis) to separate ions based on size and charge. | Up to 99.9% | Environmentally friendly, reduces chemical consumption. Can be part of an integrated process. | mega.czmdpi.comeurekalert.org |

| Ion Exchange Chromatography | Selective adsorption and elution of ions on a resin column. | >99.9% | Crucial for ultra-high purity requirements, such as nuclear-grade material. Used for final polishing. | unimelb.edu.auaben.com.br |

Advanced Analytical Methodologies for Lithium Carbonate Characterization

Quantitative and Qualitative Analysis of Lithium Carbonate Purity

The determination of lithium carbonate purity involves a combination of techniques aimed at quantifying the primary compound and identifying and measuring the concentration of various impurities.

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Elemental Impurities

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a powerful and widely used technique for the determination of trace elemental impurities in lithium carbonate. thermofisher.comazom.com The method's high sensitivity, accuracy, and ability to perform rapid, multi-elemental analysis make it indispensable for quality control in the production of battery-grade lithium carbonate. thermofisher.comanalytik-jena.com Impurities, even at trace levels, can significantly impact the performance and longevity of lithium-ion batteries. researchgate.netacs.org

The process involves dissolving the lithium carbonate sample, typically in an acid such as hydrochloric acid or nitric acid, and introducing it into a high-temperature argon plasma. researchgate.netnih.govnih.gov The plasma excites the atoms of the various elements present, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element, allowing for precise quantification.

A significant challenge in the ICP-OES analysis of lithium carbonate is the high concentration of lithium ions in the sample matrix, which can cause ionization interferences, particularly for easily ionizable elements (EIEs), potentially leading to inaccurate results. azom.comanalytik-jena.com To mitigate this, matrix-matched calibration standards are often employed. azom.comanalytik-jena.com High-resolution ICP-OES systems are particularly advantageous as they can resolve spectral interferences, enabling interference-free analysis of a wide range of analytes in the low to sub-parts-per-billion (ppb) range. azom.comanalytik-jena.com

Common elemental impurities monitored in battery-grade lithium carbonate include, but are not limited to, sodium (Na), potassium (K), calcium (Ca), magnesium (Mg), iron (Fe), aluminum (Al), silicon (Si), sulfur (S), copper (Cu), manganese (Mn), nickel (Ni), lead (Pb), and zinc (Zn). analytik-jena.comresearchgate.netnih.govacs.org The detection and quantification of these impurities are crucial as they can interfere with the electrochemical processes within the battery. analytik-jena.com For instance, elements like calcium and magnesium can reduce purity and interfere with the electrolysis step in the production of lithium metal. analytik-jena.com

The precision of ICP-OES is demonstrated by high linearity (correlation coefficients often exceeding 0.99) and low limits of detection (LOD) and quantification (LOQ), which can range from 0.001 to 0.800 ppm and 0.003 to 1.1 ppm, respectively, for various elements. researchgate.netnih.govacs.orgresearchgate.net Recovery rates typically exceed 90%, underscoring the method's accuracy. researchgate.netnih.govacs.org

Table 1: ICP-OES Performance Parameters for Impurity Analysis in Lithium Carbonate nih.govacs.org

| Parameter | Value Range |

|---|---|

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.001 - 0.800 ppm |

| Limit of Quantification (LOQ) | 0.003 - 1.1 ppm |

Table 2: Common Elemental Impurities in Lithium Carbonate and their Predominance acs.org

| Impurity | Predominance in Process Sample |

|---|---|

| Sulfur (S) | High |

| Sodium (Na) | High |

| Calcium (Ca) | High |

| Silicon (Si) | Moderate |

| Magnesium (Mg) | Moderate |

| Barium (Ba) | Moderate |

Ion Chromatography (IC) for Cationic Impurities

Ion Chromatography (IC) is a highly effective technique for the determination of cationic impurities in lithium carbonate. azom.com It offers a significant advantage over traditional methods by allowing for the simultaneous determination of multiple cations, such as sodium (Na+), potassium (K+), magnesium (Mg2+), and calcium (Ca2+), in a single analysis. lcms.czthermofisher.com This capability enhances efficiency and reproducibility. lcms.cz

The method typically employs a cation-exchange column, such as a Dionex IonPac CS16, which is specifically designed to separate cations, even with disparate concentration ratios. lcms.czthermofisher.com An eluent, often an electrolytically generated methanesulfonic acid (MSA), carries the sample through the column. lcms.czthermofisher.com The separated cations are then detected using suppressed conductivity detection. lcms.czthermofisher.com

IC is particularly well-suited for analyzing impurities in high-purity lithium carbonate. metrohm.com The low limits of detection (LODs) for common cationic impurities like sodium and calcium allow for their accurate quantification at levels well below the acceptance criteria specified in pharmacopeial monographs. lcms.cz For example, in one study, the LODs for sodium and calcium were found to be low enough to easily meet USP requirements. lcms.cz

The performance of IC methods is characterized by excellent linearity. Calibration curves for cations typically yield coefficients of determination (r²) of 0.9997 or higher. lcms.cz This high degree of linearity ensures accurate quantification over a range of concentrations.

Table 3: Performance of Ion Chromatography for Cation Analysis in Lithium Carbonate lcms.cz

| Cation | Calibration Range (mg/L) | Coefficient of Determination (r²) |

|---|---|---|

| Lithium | 2.5 - 150 | 1.000 |

| Sodium | 0.05 - 5 | 0.9997 |

Titrimetric Methods for Assay Determination (excluding clinical assay)

Titrimetric methods, specifically acid-base titrations, are a fundamental and widely used approach for determining the assay of lithium carbonate. azom.com These methods are valued for their precision and reliability in quantifying the purity of lithium salts. azom.commetrohm.com

A common procedure involves dissolving a precisely weighed amount of dried lithium carbonate in a known excess of a strong acid, such as hydrochloric acid or sulfuric acid. pharmaguideline.commt.comnihs.go.jp The solution is then boiled to expel the carbon dioxide formed during the reaction. nihs.go.jp The excess acid is subsequently back-titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521). lcms.czpharmaguideline.comnihs.go.jp An indicator, such as methyl orange or a methyl red-bromocresol green mixture, is used to determine the endpoint of the titration, which is signaled by a distinct color change. lcms.cznihs.go.jpchinesestandard.net

Alternatively, potentiometric titration can be employed. azom.comchinesestandard.net In this variation, a pH electrode is used to monitor the change in pH as the titrant is added. The endpoint is identified as the point of the most rapid change in pH, which corresponds to the equivalence point of the reaction. chinesestandard.net Potentiometric titration can offer improved accuracy by removing the subjectivity associated with visual endpoint determination. google.com

These titrimetric methods are foundational for establishing the purity of lithium carbonate, with typical assay limits set between 98.5% and 100.5%. pharmaguideline.com The principle of the reaction is the neutralization of the carbonate by the acid, where one mole of lithium carbonate reacts with two moles of the acid.

Surface and Bulk Characterization Techniques

Beyond elemental purity, the physical characteristics of lithium carbonate particles, both on the surface and within the bulk material, are critical for its applications.

Microscopic Techniques (e.g., TEM) for Nanoscale Features

Microscopic techniques are essential for visualizing the morphology and nanoscale features of lithium carbonate. Transmission Electron Microscopy (TEM) is particularly powerful for examining the size, shape, and internal structure of nanoparticles.

Studies have shown that lithium carbonate can form as nanoparticles with sizes ranging from 20-40 nanometers. americanelements.com TEM analysis can reveal these nanoscale features, as well as the presence of larger agglomerates. For instance, research on the conversion of lithium hydroxide to lithium carbonate has used techniques like Small-Angle X-ray Scattering (SAXS) to track changes in nanoparticle size. mdpi.com In one study, the Guinier radius of the nanoparticles increased from 14 nm to 17 nm as the reaction temperature was raised from 196 °C to 499 °C, indicating particle agglomeration. mdpi.com

Scanning Electron Microscopy (SEM) is another valuable tool that provides information about the surface morphology of lithium carbonate particles. researchgate.netnih.gov SEM images can show features like globular, star-like, or flower-like polycrystalline particles. mdpi.comresearchgate.net The morphology can be influenced by synthesis conditions such as temperature and the presence of additives. researchgate.net For example, the addition of sodium hexametaphosphate can lead to the formation of spherical particles composed of radially arranged crystallites. researchgate.net

Table 4: Nanoparticle Size of Lithium Carbonate at Different Temperatures mdpi.com

| Temperature (°C) | Guinier Radius (nm) |

|---|---|

| 196 | 14 |

| 449 | 15 |

Thermal Analysis (e.g., TGA, DSC) for Decomposition and Stability

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of lithium carbonate. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used.

TGA measures the change in mass of a sample as a function of temperature. For lithium carbonate, TGA can be used to determine its decomposition temperature. While the decomposition temperature of lithium carbonate is high, typically cited as 1310 °C, some mass loss may be observed at lower temperatures, near its melting point. mdpi.comtainstruments.com TGA can also detect the presence of moisture or volatile impurities, which would be indicated by mass loss at lower temperatures. kohan.com.tw

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine melting points, phase transitions, and heats of fusion. The melting point of lithium carbonate has been measured by DSC to be around 717-724 °C. mdpi.comtainstruments.com The heat of fusion, which is the energy required to melt the substance, has been reported to be approximately 487-490 J/g. mdpi.comtainstruments.com DSC can also be used to study the thermal stability and potential reactions of lithium carbonate in the presence of other materials, such as electrolytes in lithium-ion batteries. kohan.com.tw

Coupled techniques, such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), can provide further insights by identifying the gaseous products evolved during decomposition. kohan.com.twosti.gov For lithium carbonate, TGA-MS has confirmed the release of carbon dioxide (CO2) during melting and decomposition. tainstruments.com

Table 5: Thermal Properties of Lithium Carbonate from Thermal Analysis

| Property | Value | Technique | Reference(s) |

|---|---|---|---|

| Melting Point | 717.14 °C | DSC | mdpi.com |

| Melting Point Onset | 724 °C | SDT | tainstruments.com |

| Heat of Fusion | 487.2 J/g | DSC | mdpi.com |

| Heat of Fusion | 490 J/g | SDT | tainstruments.com |

Particle Size Distribution Analysis for Material Performance

The particle size and distribution of lithium carbonate are critical parameters that significantly influence the performance of materials derived from it, particularly in the context of lithium-ion batteries. The morphology and dimensions of lithium carbonate particles directly impact the synthesis and properties of cathode materials, ultimately affecting the electrochemical performance of the battery. mdpi.combettersizeinstruments.com

Research has demonstrated a clear correlation between the particle size of lithium carbonate and the resulting characteristics of cathode materials. For instance, in the synthesis of LiNi₀.₅Mn₁.₅O₄ (LNMO) cathodes, the use of lithium carbonate with a large particle size can lead to a longer diffusion path for lithium ions, resulting in lower capacity and the formation of impurities. cbiore.id Studies have shown that LNMO synthesized from lithium carbonate (LNMO-LiCar) exhibited a larger average particle size (562 nm) compared to that synthesized from lithium hydroxide (418 nm), which contributed to a lower specific capacity of 44.57 mAh/g for LNMO-LiCar compared to 92.75 mAh/g for the hydroxide-derived counterpart. cbiore.id This is attributed to the fact that larger particles can increase the internal resistance of the battery and promote side reactions between the electrode and the electrolyte, leading to the formation of a solid electrolyte interphase (SEI) and a decrease in specific capacity. cbiore.id

Similarly, in the synthesis of lithium titanate (Li₄Ti₅O₁₂) anodes, the particle size of the lithium carbonate precursor plays a crucial role. researchgate.net Finer lithium carbonate particles, typically in the range of 1-5 µm, are known to promote the interfacial reaction during cathode regeneration. researchgate.net This is because a smaller particle size shortens the diffusion pathways for Li⁺ ions and creates a larger contact area between the active materials and conductive additives, enhancing the rate capability of the cathode materials. jecst.org

Laser diffraction is a common technique used to measure the particle size distribution of lithium carbonate and other battery materials. bettersizeinstruments.com This method provides valuable data for quality control and for optimizing the performance of the final battery product. bettersizeinstruments.com

Table 1: Impact of Lithium Carbonate Particle Size on Cathode Material Performance

| Cathode Material | Precursor Particle Size (Li₂CO₃) | Impact on Performance |

|---|---|---|